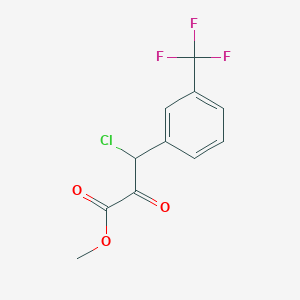
Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate
Overview
Description
Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the activity of certain enzymes essential for the survival of microorganisms.
Biochemical and Physiological Effects:
Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Additionally, it has been found to exhibit low toxicity towards mammalian cells, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate in lab experiments is its broad-spectrum antimicrobial activity. Additionally, it exhibits low toxicity towards mammalian cells, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound is its complex synthesis method, which may limit its scalability for industrial applications.
Future Directions
There are several future directions for the research on methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate. One potential direction is to further investigate its mechanism of action to gain a better understanding of its antimicrobial activity. Additionally, it may be worthwhile to explore its potential applications in other fields such as materials science and agrochemicals. Finally, further studies are needed to optimize the synthesis method of this compound to make it more scalable for industrial applications.
Conclusion:
Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits significant antimicrobial activity and low toxicity towards mammalian cells, making it a potential candidate for the development of new antimicrobial agents. However, its complex synthesis method may limit its scalability for industrial applications. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Scientific Research Applications
Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. It has been found to exhibit significant antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
methyl 3-chloro-2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O3/c1-18-10(17)9(16)8(12)6-3-2-4-7(5-6)11(13,14)15/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKNKJHAHDPQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C(C1=CC(=CC=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

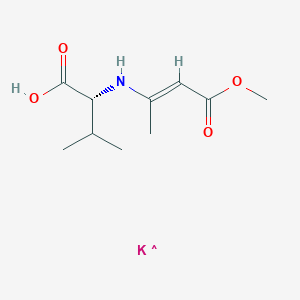


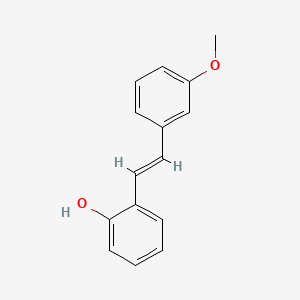
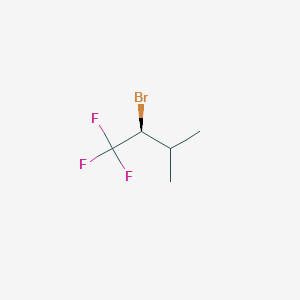
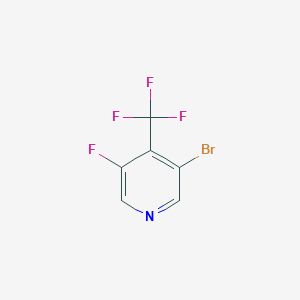
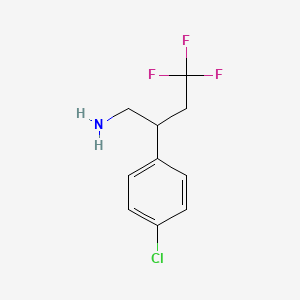
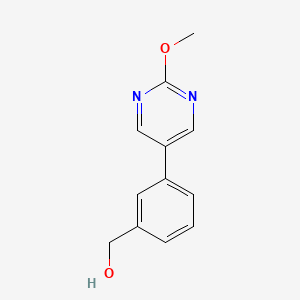

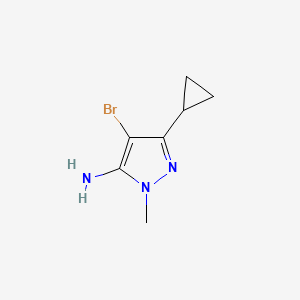

![Ethanone, 1-(2,6-diazaspiro[3.3]hept-2-yl)-](/img/structure/B3233005.png)
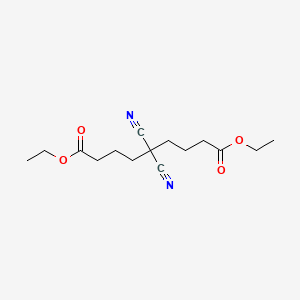
![tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B3233015.png)